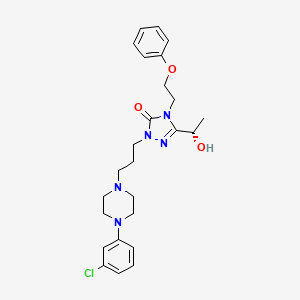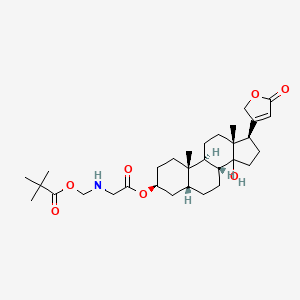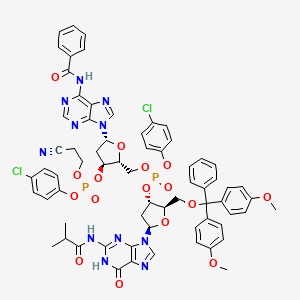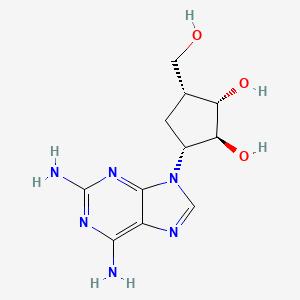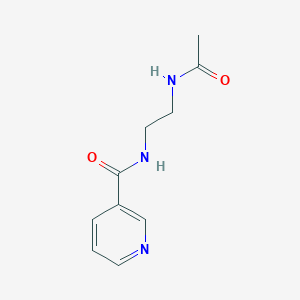
N-(2-Acetamidoethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/QS3677000 is a chemical compound identified by the National Institute for Occupational Safety and Health (NIOSH). It consists of 13 hydrogen atoms, 10 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms, making up a total of 28 atoms . This compound is significant in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/QS3677000 involves specific synthetic routes and reaction conditions. The exact methods for synthesizing this compound are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of sampling and analytical methods for workplace exposure monitoring . These methods are developed or adapted by NIOSH or its partners and evaluated according to established protocols and performance criteria .
Industrial Production Methods: Industrial production methods for NIOSH/QS3677000 are also outlined in the NMAM. These methods involve the use of various reagents and conditions to ensure the accurate and efficient production of the compound. The NMAM provides detailed information on the sampling protocol, analytical accuracy, cost, and optimum sample number .
Chemical Reactions Analysis
Types of Reactions: NIOSH/QS3677000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: The common reagents and conditions used in these reactions are detailed in the NIOSH Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for workers, employers, and occupational health professionals about workplace chemicals and their hazards .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. The NIOSH Chemical Directory provides a centralized resource for guided access to significant research documents related to chemical management and safety .
Scientific Research Applications
NIOSH/QS3677000 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. The compound is studied for its potential to enhance worker safety and health in various fields . For example, the Nanotechnology Research Center conducts research on the occupational safety and health implications and applications of advanced materials and nanotechnology, including NIOSH/QS3677000 .
Mechanism of Action
The mechanism by which NIOSH/QS3677000 exerts its effects involves specific molecular targets and pathways. The compound’s mechanism of action is studied to understand its potential impact on worker safety and health. The NIOSH Manual of Analytical Methods provides detailed information on the methods used to evaluate the compound’s performance and effects .
Comparison with Similar Compounds
Similar Compounds: NIOSH/QS3677000 is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include various volatile organic compounds (VOCs) and non-antineoplastic hazardous drugs commonly compounded in nonsterile compounding practices .
Uniqueness: The uniqueness of NIOSH/QS3677000 lies in its specific molecular structure and properties, which make it suitable for various scientific research applications. The compound’s unique characteristics are studied to understand its potential benefits and risks in different fields.
Conclusion
NIOSH/QS3677000 is a significant compound with various scientific research applications. Its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds provide valuable insights into its potential uses and impact on worker safety and health. The detailed information provided by NIOSH and its partners ensures the accurate and efficient study of this compound.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-8(14)12-5-6-13-10(15)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
WFIUKIVNMUZTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


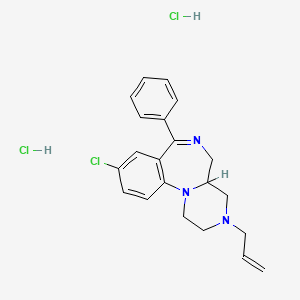
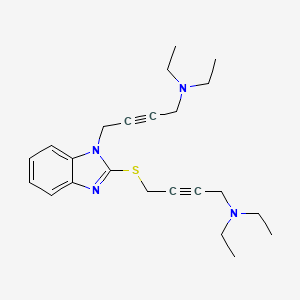
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
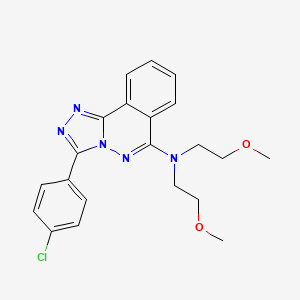
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
